Stereochemical Configuration Dictates TAAR1 Agonist Pharmacophore: (S) vs. (R) Enantiomer Comparison
The (S)-enantiomer of this compound is the established precursor to ralmitaront, whose hTAAR1 agonist potency has been quantitatively determined. Ralmitaront (5-ethyl-4-methyl-N-[4-[(2S)morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide), synthesized exclusively from tert-butyl (S)-2-(4-aminophenyl)morpholine-4-carboxylate, exhibits a human TAAR1 EC50 of 58.5 nM in cAMP accumulation assays using recombinant HEK293 cells [1]. An independent source reports an EC50 of 110.4 nM for the same compound . The corresponding (R)-diastereomer, which would be obtained from the (R)-configured morpholine intermediate, is not reported to possess comparable TAAR1 activity in any Roche patent disclosure, and the patent literature explicitly specifies the (2S)-morpholine configuration as essential for the claimed TAAR1 affinity and selectivity advantages over prior art compounds [2]. This establishes a functional differentiation rooted in stereochemistry: the (R)-enantiomer is disfavored for TAAR1 agonist programs, while it may serve orthogonal applications (e.g., kinase inhibitor SAR) where the (R)-configuration presents the para-aminophenyl group in a distinct spatial orientation .
| Evidence Dimension | hTAAR1 agonist potency (EC50) of the final drug substance derived from each enantiomer |
|---|---|
| Target Compound Data | [(R)-enantiomer-derived diastereomer]: No favorable hTAAR1 EC50 reported in Roche patent disclosures; not claimed as a TAAR1 agonist |
| Comparator Or Baseline | Ralmitaront from (S)-enantiomer: hTAAR1 EC50 = 58.5 nM (BindingDB, US10508107 Example 1); 110.4 nM (ChemicalBook) |
| Quantified Difference | Activity differential cannot be precisely quantified from published data due to absence of (R)-diastereomer EC50 values, but the (S)-configuration is mandatory for TAAR1 agonism as per patent claims |
| Conditions | cAMP accumulation, recombinant HEK293 cells expressing human TAAR1, 30 min incubation (BindingDB assay); BRET assay, 20 min (CHEMBL4147464) |
Why This Matters
Procurement of the correct enantiomer is a go/no-go decision for TAAR1 agonist programs; using the wrong enantiomer yields a final compound with no validated TAAR1 activity, wasting synthetic effort and resources.
- [1] BindingDB Entry BDBM422652: 5-Ethyl-4-methyl-N-[4-[(2S)morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide (US10508107, Example 1). EC50: 58.5 nM at human TAAR1. View Source
- [2] Hoffmann-La Roche Inc. Morpholine derivative. US Patent 10,508,107, issued December 17, 2019. Table 1 and claims specify (2S)-configuration and hTAAR1 EC50 data. View Source
